molecular formula C15H22O B2931204 2-Methyl-1-(4-pentylphenyl)propan-1-one CAS No. 116706-96-8

2-Methyl-1-(4-pentylphenyl)propan-1-one

Cat. No.: B2931204
CAS No.: 116706-96-8
M. Wt: 218.34
InChI Key: JTUWJRNEYNBPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-pentylphenyl)propan-1-one (CAS 116706-96-8) is a ketone derivative characterized by a pentyl-substituted phenyl group attached to a propan-1-one backbone. Its molecular formula is C₁₅H₂₂O, with a linear pentyl chain at the para position of the phenyl ring and a methyl group at the β-position of the ketone (Figure 1). The compound’s structure, described by SMILES CCCCCC1=CC=C(C=C1)C(=O)CC, highlights its hydrophobic alkyl chain and planar aromatic system, which influence its physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs .

Properties

IUPAC Name

2-methyl-1-(4-pentylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-13-8-10-14(11-9-13)15(16)12(2)3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUWJRNEYNBPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-pentylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-pentylbenzene and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-pentylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(4-pentylphenyl)propanoic acid.

    Reduction: Formation of 2-Methyl-1-(4-pentylphenyl)propan-1-ol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Methyl-1-(4-pentylphenyl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Employed in the manufacture of fragrances, flavors, and specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-pentylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Propan-1-one Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl-1-(4-pentylphenyl)propan-1-one C₁₅H₂₂O 4-pentylphenyl, β-methyl 218.33 High lipophilicity; potential material applications
2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one C₁₁H₁₁F₃O 4-CF₃, β-methyl 216.20 Electron-withdrawing CF₃ group; fungicide precursor
1-(4-Ethylphenyl)-2-methylpropan-1-one C₁₂H₁₆O 4-ethylphenyl, β-methyl 176.26 Lower logP than pentyl analog; intermediate in organic synthesis
1-(4-Methoxy-2-methylphenyl)propan-1-one C₁₁H₁₄O₂ 4-methoxy, 2-methyl 178.23 Electron-donating methoxy group; potential UV stability
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one C₁₀H₁₂O₄ 2,4,6-trihydroxy 196.05 Polar, water-soluble; bioactive phenolic structure

Key Observations :

  • Lipophilicity : The pentyl chain in the target compound enhances lipid solubility compared to ethyl (C₁₂H₁₆O) or trifluoromethyl (C₁₁H₁₁F₃O) analogs, making it suitable for hydrophobic matrices or slow-release formulations .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density at the ketone, altering reactivity in nucleophilic additions. Conversely, methoxy groups (C₁₁H₁₄O₂) increase resonance stabilization .
  • Polarity : Hydroxyl substituents (C₁₀H₁₂O₄) drastically increase polarity, as evidenced by the water-soluble 2,4,6-trihydroxy derivative .

Key Observations :

  • Grignard Reactions : Used for introducing alkyl/aryl groups to ketones, as seen in CF₃-substituted derivatives .
  • Friedel-Crafts Acylation : Common for attaching acyl groups to aromatic rings, e.g., in brominated intermediates for UV initiators .

Analytical Characterization

  • NMR Trends : The pentyl chain in the target compound produces upfield shifts for alkyl protons (δ ~1–2 ppm) versus deshielded aromatic protons in CF₃ analogs (δ ~7–8 ppm) .
  • Mass Spectrometry : All compounds show clear [M+H]⁺ peaks (e.g., m/z 348.1324 for a trifluoromethyl derivative vs. m/z 218.33 for the pentyl analog ).

Biological Activity

Aromatic ketones are known for their thermal stability and liquid crystalline behavior , which can influence their biological interactions. The presence of the methyl and pentyl groups in 2-Methyl-1-(4-pentylphenyl)propan-1-one may enhance its solubility and reactivity, making it a candidate for various biochemical applications.

PropertyValue
Molecular FormulaC₁₅H₂₂O
Molecular Weight218.33 g/mol
StructureStructure

Biological Activity Overview

While there is no extensive documentation specifically addressing the biological activity of this compound, compounds within the same class have demonstrated various pharmacological effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antimicrobial activity

The mechanisms through which aromatic ketones exert their biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The structural characteristics of these compounds can influence their binding affinity and specificity.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound.

  • Anti-inflammatory Activity : Some aromatic ketones have been shown to reduce inflammation in animal models. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of inflammatory markers in vitro.
  • Analgesic Effects : Research indicates that related compounds can modulate pain pathways, suggesting that this compound might have similar effects.
  • Antimicrobial Properties : A study on antimicrobial compounds derived from sponge-associated microbes highlighted that certain aromatic structures possess activity against various pathogens, indicating a possible avenue for further exploration with this compound.

Safety Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity. For example, acute toxicity studies indicate that high doses can lead to significant adverse effects in animal models, including respiratory distress and neurological symptoms .

Toxicity Data Summary

Dose (mg/kg bw)Observed Effects
1000Mild symptoms; no fatalities
2000Moderate symptoms; some fatalities
4000Severe symptoms; high mortality rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.